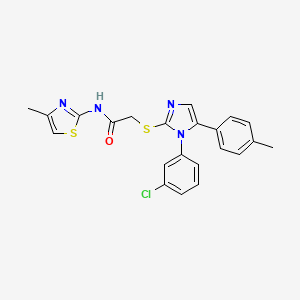
N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide, also known as CP-690,550, is a small molecule inhibitor that has shown promising results in the treatment of autoimmune diseases. This compound was first synthesized in 2005 and has since been extensively studied for its potential therapeutic applications.
Mecanismo De Acción
N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide works by selectively inhibiting the activity of JAK3, a subtype of JAK that is primarily expressed in immune cells. JAK3 is involved in the signaling pathways that lead to the production of cytokines such as interleukin-2 (IL-2), which are critical for the development and function of immune cells. By inhibiting JAK3 activity, N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide can reduce the production of pro-inflammatory cytokines and limit the activity of immune cells, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its anti-inflammatory effects, N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been shown to reduce the proliferation of T cells, which are key players in the immune response. It has also been shown to reduce the production of immunoglobulin E (IgE), which is involved in allergic reactions. N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been well-tolerated in preclinical studies, with no significant adverse effects reported.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide for lab experiments is its specificity for JAK3. This allows researchers to selectively inhibit the activity of JAK3 without affecting other JAK subtypes or other signaling pathways. N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has also been shown to have a long half-life, which allows for once-daily dosing in animal studies. However, the complex synthesis process and high cost of N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide may limit its use in some research settings.
Direcciones Futuras
There are several potential future directions for research on N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide. One area of interest is the development of more selective JAK3 inhibitors with improved pharmacokinetic properties. Another area of interest is the use of N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide in combination with other immunomodulatory agents to enhance its therapeutic effects. Additionally, further studies are needed to fully understand the long-term safety and efficacy of N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide in humans.
Métodos De Síntesis
The synthesis of N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide involves a series of chemical reactions starting with the condensation of 2-chlorobenzylamine with 2-bromoacetylpyridine to form an intermediate compound. This intermediate is then reacted with 6-amino-3-chloropyridazine to produce the final product. The synthesis process is complex and requires a high degree of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide has been studied extensively for its potential therapeutic applications in the treatment of autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. It has been shown to inhibit the activity of Janus kinase (JAK), a key enzyme involved in the signaling pathways that lead to the production of pro-inflammatory cytokines. By inhibiting JAK activity, N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide can reduce inflammation and alleviate symptoms associated with autoimmune diseases.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-(6-pyridin-2-ylpyridazin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4OS/c19-14-6-2-1-5-13(14)11-21-17(24)12-25-18-9-8-16(22-23-18)15-7-3-4-10-20-15/h1-10H,11-12H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOYCMMNSWPJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CSC2=NN=C(C=C2)C3=CC=CC=N3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-((6-(pyridin-2-yl)pyridazin-3-yl)thio)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-((3-bromophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2448652.png)
![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-(methylsulfanyl)pyrimidine](/img/structure/B2448653.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)isobutyramide](/img/structure/B2448655.png)



![2-cyano-N-{3-ethoxyspiro[3.4]octan-1-yl}-N-methylpyridine-3-sulfonamide](/img/structure/B2448663.png)
![N-(3-chlorophenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2448664.png)
![8-[(2,6-Dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7-[(4-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2448668.png)

![[5-Furan-2-yl-4-(2-methyl-allyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2448670.png)
![3-(methylsulfanyl)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2448671.png)
